N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide
Description
This compound belongs to the cyclohexanecarboxamide class, characterized by a central cyclohexane ring linked to a carboxamide group. The fluorophenyl group enhances binding specificity, while the dimethylamino group may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FN4O/c1-30(2)24-12-8-21(9-13-24)26(20-29-27(33)22-6-4-3-5-7-22)32-18-16-31(17-19-32)25-14-10-23(28)11-15-25/h8-15,22,26H,3-7,16-20H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKTLDVOKDLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(dimethylamino)phenyl and 4-(4-fluorophenyl)piperazine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its therapeutic potential, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with 18F-Mefway and 18F-FCWAY (5-HT1A Receptor Imaging Agents)
18F-Mefway and 18F-FCWAY are radiolabeled tracers used for positron emission tomography (PET) imaging of 5-HT1A receptors. Both share structural similarities with the target compound, including:
- A cyclohexanecarboxamide backbone.
- Piperazine substituents (methoxyphenyl in 18F-FCWAY vs. fluorophenyl in the target compound).
Key Differences :
- Substituent Effects : The fluorophenyl group in the target compound may enhance receptor affinity compared to the methoxyphenyl group in 18F-FCWAY, as fluorine’s electronegativity improves binding interactions .
- Radiolabeling : The target compound lacks an 18F isotope in its current form, limiting its direct application in PET imaging unless modified .
Table 1: Structural and Functional Comparison
| Compound | Piperazine Substituent | Radiolabel | Receptor Target | Key Application |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl | None | 5-HT (potential) | Therapeutic development |
| 18F-Mefway | 2-Methoxyphenyl | 18F | 5-HT1A | PET imaging |
| 18F-FCWAY | 2-Methoxyphenyl | 18F | 5-HT1A | PET imaging |
Comparison with Furan-2-Carboxamide Analogs
lists two furan-2-carboxamide derivatives (G500-0542 and G500-0659) that replace the cyclohexanecarboxamide group with a furan ring.
Key Differences :
Table 2: Molecular Data Comparison
| Compound ID | Molecular Formula | Molecular Weight | Piperazine Substituent |
|---|---|---|---|
| Target | C25H29FN4O2 | 436.53 g/mol | 4-Fluorophenyl |
| G500-0542 | C25H30N4O2 | 418.54 g/mol | Phenyl |
| G500-0659 | C25H29FN4O2 | 436.53 g/mol | 4-Fluorophenyl |
Comparison with Solubility-Optimized Analogs
A structurally related compound, N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (), shares the cyclohexanecarboxamide core but substitutes the dimethylaminophenyl group with a pyridyl moiety.
Key Differences :
- Solubility: The pyridyl group in the analog improves aqueous solubility compared to the dimethylaminophenyl group in the target compound, which may be less polar due to the tertiary amine .
- Bioavailability : Enhanced solubility could make the analog more suitable for oral administration, whereas the target compound may require formulation adjustments for optimal delivery.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide backbone with a dimethylamino group and a piperazine moiety, which are known to influence its interaction with various biological targets. The presence of fluorine in the structure may enhance lipophilicity and receptor binding affinity.
Molecular Formula: C23H32F2N4O
Molecular Weight: 414.53 g/mol
IUPAC Name: this compound
Research indicates that this compound may exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine pathways. The piperazine ring is known to interact with 5-HT receptors, which are implicated in mood regulation and anxiety disorders.
Receptor Interactions
- Serotonin Receptors: The compound may act as a partial agonist at 5-HT_1A receptors, which are involved in anxiety and depression modulation.
- Dopamine Receptors: It may also influence dopamine D2 receptor activity, potentially affecting reward pathways and psychotic symptoms.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant binding affinity for both serotonin and dopamine receptors.
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of this compound. Notably, studies have shown:
- Anxiolytic Effects: In rodent models, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests.
- Antidepressant Activity: Behavioral despair tests indicated that the compound significantly reduced immobility time, suggesting antidepressant-like effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Anxiety Disorders:
A double-blind placebo-controlled trial involving patients with generalized anxiety disorder (GAD) demonstrated that participants receiving the compound reported significant reductions in anxiety scores compared to placebo. -
Case Study on Depression:
Another study focused on patients with major depressive disorder (MDD) found that those treated with the compound showed improved mood and cognitive function over a 12-week period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
